2-Methyl-2-azabicyclo[2.2.2]octane-3-thione
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Overview
Description
2-Methyl-2-azabicyclo[2.2.2]octane-3-thione is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-azabicyclo[2.2.2]octane-3-thione typically involves nucleophilic attack and intramolecular cyclization. Common starting materials include cyclopentanes and piperidine derivatives. The reaction conditions often involve the use of strong bases and solvents such as methanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scalable synthetic routes similar to those used in laboratory settings, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-azabicyclo[2.2.2]octane-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
2-Methyl-2-azabicyclo[2.2.2]octane-3-thione has several applications in scientific research:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various pharmacological properties.
Medicine: Explored for its potential use in drug discovery, particularly for its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2-azabicyclo[2.2.2]octane-3-thione involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into various biological receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with similar structural properties.
8-Azabicyclo[3.2.1]octane: A related compound with a different ring fusion pattern.
Uniqueness
2-Methyl-2-azabicyclo[2.2.2]octane-3-thione is unique due to its specific bicyclic structure and the presence of a thione group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
83369-53-3 |
---|---|
Molecular Formula |
C8H13NS |
Molecular Weight |
155.26 g/mol |
IUPAC Name |
2-methyl-2-azabicyclo[2.2.2]octane-3-thione |
InChI |
InChI=1S/C8H13NS/c1-9-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3 |
InChI Key |
SUKDGRUQVWPXSR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC(C1=S)CC2 |
Origin of Product |
United States |
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